molecular formula C24H18BrClO4 B11649066 Ethyl 6-bromo-5-[(2-chlorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate

Ethyl 6-bromo-5-[(2-chlorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate

Cat. No.: B11649066
M. Wt: 485.8 g/mol
InChI Key: SFCZUUKGLRYDRA-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-5-[(2-chlorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate is a halogenated benzofuran derivative characterized by a benzofuran core substituted with bromine at position 6, a 2-chlorophenylmethoxy group at position 5, a phenyl group at position 2, and an ethyl ester at position 2.

The synthesis of such derivatives typically involves halogenation and alkoxylation reactions. For instance, describes methodologies for bromination and chlorination of benzofuran precursors using dimethyl sulfate and halogenating agents, followed by characterization via $ ^1 \text{H-NMR} $ and X-ray crystallography .

Properties

Molecular Formula

C24H18BrClO4

Molecular Weight

485.8 g/mol

IUPAC Name

ethyl 6-bromo-5-[(2-chlorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C24H18BrClO4/c1-2-28-24(27)22-17-12-21(29-14-16-10-6-7-11-19(16)26)18(25)13-20(17)30-23(22)15-8-4-3-5-9-15/h3-13H,2,14H2,1H3

InChI Key

SFCZUUKGLRYDRA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC3=CC=CC=C3Cl)Br)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-bromo-5-[(2-chlorobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate typically involves multiple steps, including the formation of the benzofuran core and subsequent functionalization. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds . This reaction requires a palladium catalyst and boron reagents under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-5-[(2-chlorobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Research indicates that ethyl 6-bromo-5-[(2-chlorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate exhibits significant biological activities, particularly:

Antimicrobial Activity

The compound has demonstrated notable antimicrobial properties against a range of pathogens:

Pathogen Activity Minimum Inhibitory Concentration (MIC)
Staphylococcus aureusSignificant antibacterial4.69 µM
Escherichia coliSignificant antibacterial22.9 µM
Candida albicansModerate antifungal56.74 µM

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Anticancer Activity

Preliminary studies have shown that the compound may exhibit anticancer properties through mechanisms such as:

  • Induction of Apoptosis: Promoting cell death in cancer cells by modulating mitochondrial pathways.
  • Cell Cycle Arrest: Inhibiting proliferation by causing S-phase arrest in cancer cells.

A study reported that derivatives of benzofuran compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines, indicating potential therapeutic applications in oncology.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that specific functional groups significantly influence the biological activity of this compound. For instance, the presence of halogen substituents enhances antimicrobial efficacy, while the methoxy group contributes to improved solubility and bioavailability.

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

  • Antimicrobial Efficacy Study:
    • A study synthesized derivatives of benzofuran compounds, revealing enhanced antimicrobial activity compared to their unsubstituted counterparts.
  • Pharmacological Evaluation:
    • Investigations into the pharmacokinetics and pharmacodynamics of the compound are ongoing to establish its viability as a therapeutic agent.

Mechanism of Action

The mechanism of action of ethyl 6-bromo-5-[(2-chlorobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, such as enzyme activity, signal transduction, and gene expression. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related benzofuran derivatives, focusing on substituent variations, molecular properties, and biological activities.

Table 1: Structural and Functional Comparison of Benzofuran Derivatives

Compound Name Substituents (Position 5) Molecular Formula Molecular Weight (g/mol) Biological Activity References
Ethyl 6-bromo-5-[(2-chlorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate 2-Chlorophenylmethoxy C${24}$H${18}$BrClO$_4$ 493.76 Not explicitly reported
Ethyl 6-bromo-5-[(4-methylbenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate 4-Methylbenzyloxy C${25}$H${21}$BrO$_4$ 465.34 Not reported
Ethyl 6-bromo-5-[(2-bromophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate 2-Bromophenylmethoxy C${24}$H${17}$Br$2$O$4$ 539.21 Not reported
Ethyl 6-bromo-5-[(4-nitrobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate 4-Nitrobenzyloxy C${24}$H${18}$BrNO$_6$ 496.32 Not reported
Methyl 5-bromo-7-[2-(diethylamino)ethoxy]-6-methoxy-1-benzofuran-2-carboxylate 2-(Diethylamino)ethoxy, methoxy C${17}$H${21}$BrNO$_5$ 414.26 Cytotoxic, antifungal
Ethyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate 4-Fluorophenyl-2-oxoethoxy C${25}$H${18}$BrFO$_5$ 505.22 Not reported

Key Observations:

Substituent Effects on Molecular Weight :

  • Halogen substituents (Br, Cl) increase molecular weight significantly. For example, the 2-bromophenyl analog (539.21 g/mol) is heavier than the 2-chlorophenyl derivative (493.76 g/mol) due to bromine’s higher atomic mass .
  • Electron-withdrawing groups (e.g., nitro in the 4-nitrobenzyloxy derivative) marginally increase molecular weight compared to alkyl or halogen substituents .

Biological Activity Trends: Compounds with aminoalkoxy substituents, such as the 2-(diethylamino)ethoxy group in derivative 5 (), exhibit notable cytotoxic and antifungal activities, likely due to enhanced cellular uptake or target interaction . Brominated derivatives generally show lower cytotoxicity compared to non-brominated precursors, as observed in .

Structural Diversity and Pharmacological Potential: The 2-chlorophenylmethoxy group in the target compound introduces steric and electronic effects distinct from 4-methylbenzyloxy or 2-bromophenylmethoxy substituents. These differences may influence binding affinity in biological systems . Derivatives with extended conjugated systems (e.g., the 3-phenylprop-2-enoxy group in ) could exhibit altered pharmacokinetic properties due to increased lipophilicity .

Synthetic Challenges :

  • Halogenation at position 6 (bromine) and alkoxylation at position 5 require precise reaction conditions to avoid over-halogenation or side reactions, as highlighted in .

Research Findings and Implications

  • Antifungal Activity: The 2-(diethylamino)ethoxy substituent in derivative 5 enhances antifungal activity, possibly by improving membrane permeability or enzyme inhibition .
  • Structural Insights : X-ray crystallography (e.g., compound VI in ) and computational tools like SHELX and ORTEP are critical for resolving substituent orientations and confirming synthetic outcomes.

Biological Activity

Ethyl 6-bromo-5-[(2-chlorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate is a synthetic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, antifungal, and anticancer properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the following functional groups:

  • Benzofuran moiety : Known for various biological activities.
  • Bromo and chloro substituents : These halogen groups often enhance biological activity.
  • Ethyl ester group : This functional group can influence solubility and bioavailability.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of this compound against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus20 µg/mL
Escherichia coli40 µg/mL
Bacillus subtilis30 µg/mL
Pseudomonas aeruginosa50 µg/mL

The compound exhibited significant antibacterial activity with MIC values comparable to known antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections .

Antifungal Activity

In addition to antibacterial effects, the compound has been tested for antifungal activity against common fungal pathogens.

Table 2: Antifungal Activity Data

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans25 µg/mL
Aspergillus niger35 µg/mL

The results indicate that this compound possesses moderate antifungal activity, making it a candidate for further development in antifungal therapies .

Anticancer Activity

Emerging research has also highlighted the anticancer potential of this compound. Preliminary studies have shown that it can inhibit the proliferation of various cancer cell lines.

Table 3: Anticancer Activity Data

Cancer Cell LineIC50 (µM)
MCF-7 (breast cancer)15 µM
A549 (lung cancer)20 µM
HeLa (cervical cancer)18 µM

The IC50 values indicate that the compound may effectively inhibit cancer cell growth, warranting further investigation into its mechanisms of action and potential therapeutic applications .

Case Studies and Research Findings

  • Study on Antibacterial Efficacy : A study conducted by researchers demonstrated that this compound significantly reduced bacterial counts in infected animal models, supporting its use as an antibacterial agent .
  • Antifungal Efficacy Assessment : In vitro tests showed that the compound inhibited fungal growth in a dose-dependent manner, suggesting its potential utility in treating fungal infections .
  • Cancer Cell Line Studies : Research indicated that the compound induced apoptosis in cancer cells, which could be linked to its structural components that interact with cellular pathways involved in cell survival .

Q & A

Basic Questions

Q. What are the common synthetic routes for constructing the benzofuran core in derivatives like Ethyl 6-bromo-5-[(2-chlorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate?

  • Methodological Answer : The benzofuran core is typically synthesized via cyclization reactions. A common approach involves coupling a phenolic precursor with a β-keto ester under acidic or basic conditions. For example, describes a NaH/THF-mediated reaction to form the benzofuran ring via [3,3]-sigmatropic rearrangement. For the target compound, introducing the (2-chlorophenyl)methoxy group may require Williamson ether synthesis, where a brominated intermediate reacts with 2-chlorobenzyl alcohol in the presence of a base like NaH .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR (1H/13C) to confirm substituent positions and regioselectivity.
  • HPLC (≥95% purity validation, as noted in ) for assessing synthetic yield.
  • X-ray crystallography (e.g., ) to resolve ambiguities in stereochemistry or substituent orientation.
  • Mass spectrometry to verify molecular weight and fragmentation patterns .

Q. How does the presence of bromine and chlorine substituents influence reactivity in further functionalization?

  • Methodological Answer : Bromine at position 6 acts as a directing group for electrophilic substitution, while the (2-chlorophenyl)methoxy group introduces steric hindrance. This combination may slow down reactions at adjacent positions, necessitating careful optimization of reaction conditions (e.g., Pd-catalyzed cross-coupling for bromine replacement) .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed during the introduction of the (2-chlorophenyl)methoxy group?

  • Methodological Answer : Steric and electronic effects from the bromine and phenyl groups may lead to competing reaction pathways. Strategies include:

  • Using bulky bases (e.g., NaH in THF, as in ) to favor attack at the less hindered position.
  • Pre-functionalizing the phenolic precursor before cyclization to ensure correct substituent placement.
  • Monitoring reaction progress via TLC or in-situ IR to optimize reaction time and temperature .

Q. What are the contradictions between spectroscopic data and crystallographic results in structural elucidation, and how can they be resolved?

  • Methodological Answer : For example, NMR may suggest a planar structure, while XRD (e.g., ) might reveal non-coplanar substituents due to steric strain. To resolve discrepancies:

  • Perform conformational analysis using computational methods (DFT or molecular dynamics).
  • Validate with 2D NMR (e.g., NOESY) to detect through-space interactions.
  • Cross-reference with analogous structures (e.g., and ) to identify common deviations .

Q. How can synthetic yields be improved for multi-step reactions involving sensitive functional groups?

  • Methodological Answer : Key optimizations include:

  • Protecting groups (e.g., benzyl for hydroxyls) to prevent side reactions.
  • Continuous flow reactors (as noted in ) to enhance reaction control and scalability.
  • Purification via column chromatography with gradient elution to isolate intermediates efficiently.
  • Temperature-controlled steps to avoid decomposition of halogenated intermediates .

Q. What strategies mitigate steric hindrance during late-stage functionalization of the benzofuran core?

  • Methodological Answer : Steric effects from the 2-phenyl and 5-(2-chlorophenyl)methoxy groups can hinder reactions at position 3 (carboxylate). Approaches include:

  • Using smaller catalysts (e.g., Pd nanoparticles) for cross-coupling.
  • Microwave-assisted synthesis to enhance reaction kinetics.
  • Introducing directing groups (e.g., esters) to guide metalation .

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